(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo-triazine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the benzyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a benzophenone core, used in the synthesis of high-performance polymers.
Bis(4-fluorophenyl)methanone: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
What sets (2Z)-6-(3,4-dimethoxybenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione apart is its unique thiazolo-triazine core, which imparts specific biological activities not found in other similar compounds. This makes it a valuable target for further research and development.
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H21N3O5S/c1-30-18-9-5-4-7-16(18)8-6-10-21-23(29)27-24(33-21)25-22(28)17(26-27)13-15-11-12-19(31-2)20(14-15)32-3/h4-12,14H,13H2,1-3H3/b8-6+,21-10- |
InChI Key |
IRDXFRJYWXBSEC-XNRSFFRDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=NC2=O)OC |
Origin of Product |
United States |
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